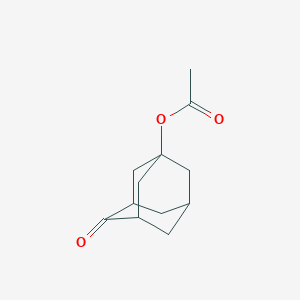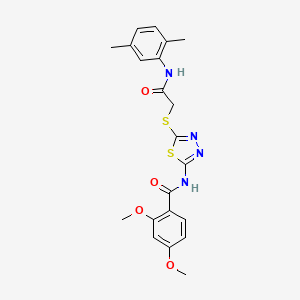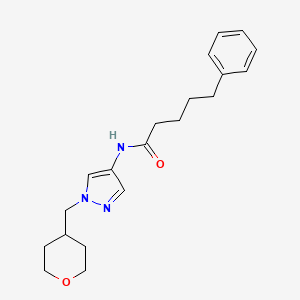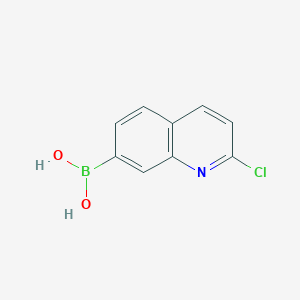![molecular formula C16H10BrFN2O3 B2970503 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 311333-68-3](/img/structure/B2970503.png)
2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a polysubstituted pyran derivative, which are known to exhibit a wide range of biological activities . The compound contains several functional groups including an amino group, a carbonitrile group, a bromo group, and a fluoro group. These functional groups can contribute to the compound’s reactivity and potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are typically synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Scientific Research Applications
Antiviral Research
Indole derivatives have been reported to possess significant antiviral activities. Compounds similar to the one could be synthesized and tested against various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound could be explored for its potential as an antiviral agent, particularly in the context of emerging viral threats.
Anti-inflammatory Studies
The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs. The compound’s structure could be modified to enhance its interaction with biological targets involved in inflammation, potentially leading to novel treatments for conditions like arthritis or asthma .
Anticancer Applications
Indole derivatives are known to exhibit anticancer properties. The compound could be investigated for its ability to inhibit the growth of cancer cells, induce apoptosis, or interfere with cancer cell signaling pathways. Research could focus on specific types of cancer where indole derivatives have shown promise .
Antimicrobial Potential
The broad-spectrum antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, suggests that the compound could be valuable in the development of new antimicrobial agents. It could be particularly useful in combating antibiotic-resistant strains of bacteria .
Antidiabetic Research
Indole derivatives have been implicated in antidiabetic effects, possibly through the modulation of insulin secretion or glucose metabolism. The compound could be studied for its potential use in managing diabetes, either alone or in combination with existing therapies .
Antimalarial Activity
Given the antimalarial activity of some indole derivatives, the compound could be explored for its efficacy against Plasmodium species, the parasites responsible for malaria. This research could contribute to the fight against malaria, especially in regions where resistance to current treatments is a concern .
Neuropharmacological Research
Indole derivatives can have various effects on the central nervous system, including neuroprotective and psychoactive properties. The compound could be studied for its potential therapeutic applications in neurodegenerative diseases or psychiatric disorders .
Chemical Synthesis and Catalysis
The compound’s structure, featuring a pyrano[4,3-b]pyran nucleus, could be of interest in synthetic chemistry. It might serve as a building block or intermediate in the synthesis of complex molecules. Additionally, its potential catalytic properties could be explored in various chemical reactions .
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are known to have a wide range of biological activities , but without specific studies on this compound, it’s difficult to predict its exact mechanism of action.
Future Directions
properties
IUPAC Name |
2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(10(6-19)15(20)23-12)9-5-8(17)2-3-11(9)18/h2-5,13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABFOTVWHKDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)F)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2970420.png)
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)
![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)
![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)





![2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2970436.png)

![3-Chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2970441.png)

![N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2970443.png)